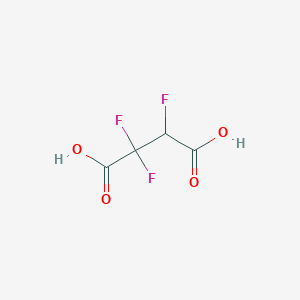

2,2,3-Trifluoro-succinic acid

Description

Contextualization of Fluorine Introduction in Organic Molecules for Research

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science. researchgate.net The carbon-fluorine bond is one of the strongest covalent bonds, which often imparts metabolic stability to drug candidates. researchgate.net Furthermore, fluorine's high electronegativity and ability to form hydrogen bonds can influence a molecule's conformation, lipophilicity, and binding affinity to biological targets like enzymes and receptors. researchgate.netmdpi.com The unique properties of fluorine have led to the development of novel therapeutic agents and advanced materials. rsc.org The use of fluorinated analogues also provides a powerful tool for studying biochemical processes, as the ¹⁹F nucleus is NMR-active and can be used as a sensitive probe. researchgate.net

Overview of Dicarboxylic Acid Derivatives in Synthetic Methodologies and Chemical Biology Research

Dicarboxylic acids and their derivatives are fundamental building blocks in organic synthesis and play crucial roles in numerous biological processes. ijacskros.comresearchgate.net They are versatile starting materials for the synthesis of a wide array of more complex molecules. rsc.org In chemical biology, dicarboxylic acid derivatives are utilized as chemical probes to investigate biological systems and as building blocks for bioactive molecules. oist.jp For instance, specific dicarboxylic acid derivatives have been shown to be important in the development of therapeutic and preventative medicines. oist.jp Their ability to engage in multiple non-covalent interactions makes them key components in molecular recognition and supramolecular chemistry. ijacskros.com

Academic Significance of Fluorinated Succinic Acid Analogues and Their Research Potential

Fluorinated succinic acid analogues, such as 2,2,3-trifluoro-succinic acid, are of significant academic interest due to the combined influence of the dicarboxylic acid functionality and fluorine substitution. Succinic acid itself is a key intermediate in metabolic pathways, such as the Krebs cycle. researchgate.net The introduction of fluorine atoms can create analogues that act as enzyme inhibitors, providing valuable tools for studying enzyme mechanisms and for the development of new drugs. For example, succinate (B1194679) dehydrogenase inhibitors (SDHIs) are an important class of fungicides used in agriculture. nih.gov Research into fluorinated succinic acid derivatives explores their potential in areas such as drug design, particularly for metabolic disorders, and as probes in biochemical research. evitachem.com The conformational properties of succinic acid and its derivatives are also a subject of ongoing study, with fluorine substitution expected to have a significant impact on their preferred shapes and interactions. researchgate.net

Chemical Profile of this compound

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 664-66-4 |

| Molecular Formula | C4H3F3O4 |

| Molecular Weight | 172.0594 g/mol |

| SMILES | OC(=O)C(C(C(=O)O)(F)F)F |

Data sourced from AA Blocks and Alfa Chemistry. alfa-chemistry.comaablocks.com

Structure

3D Structure

Properties

CAS No. |

664-66-4 |

|---|---|

Molecular Formula |

C4H3F3O4 |

Molecular Weight |

172.06 g/mol |

IUPAC Name |

2,2,3-trifluorobutanedioic acid |

InChI |

InChI=1S/C4H3F3O4/c5-1(2(8)9)4(6,7)3(10)11/h1H,(H,8,9)(H,10,11) |

InChI Key |

ONVXOMZCAAXUJR-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)(C(C(=O)O)(F)F)F |

Canonical SMILES |

C(C(=O)O)(C(C(=O)O)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,3 Trifluoro Succinic Acid and Its Precursors

Novel Fluorination Strategies in Dicarboxylic Acid Synthesis

The introduction of fluorine atoms onto a dicarboxylic acid backbone is a primary strategy for synthesizing fluorinated analogs. These methods are classified based on the nature of the fluorinating species.

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or a silyl (B83357) enol ether, with a reagent that delivers an electrophilic fluorine atom ("F+"). For dicarboxylic acids, this typically requires the formation of a carbanion alpha to a carbonyl group. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. google.comharvard.edu

The direct fluorination of succinic acid or its derivatives is challenging. However, related 1,3-dicarbonyl compounds are excellent substrates for electrophilic fluorination. mdpi.comorganic-chemistry.org A potential pathway could involve the fluorination of a β-keto ester or a malonic ester derivative, which can be later converted to the desired dicarboxylic acid. For instance, the fluorination of a 1,3-diester can be achieved using Selectfluor, often in aqueous media without the need for a catalyst or base. organic-chemistry.org Hypervalent iodine reagents, used in conjunction with a fluoride (B91410) source like hydrogen fluoride (HF), can also serve as effective electrophilic fluorinating agents for 1,3-dicarbonyl compounds. mdpi.com

A proposed mechanism often involves the generation of an enolate from the dicarboxylic acid precursor, which then attacks the electrophilic fluorine source. mdpi.com The reaction conditions, including the choice of solvent and base, are critical to control the degree of fluorination and minimize side reactions.

Table 1: Reagents for Electrophilic Fluorination

| Reagent Class | Specific Example(s) | Typical Substrates | General Conditions |

|---|---|---|---|

| N-F Compounds | Selectfluor, NFSI | 1,3-Dicarbonyl compounds, β-Keto esters | Aqueous or organic solvents, often mild conditions |

| Hypervalent Iodine | Iodosylbenzene (PhIO) with HF | 1,3-Dicarbonyl compounds, Ketones | Catalytic iodoarene, m-CPBA as oxidant, HF source |

This table presents a summary of common electrophilic fluorination reagents and their general applications.

Nucleophilic fluorination utilizes a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring. Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as silver catalysts. harvard.edunih.govresearchgate.net

One prominent nucleophilic method is decarboxylative fluorination, where a carboxylic acid is converted into an alkyl fluoride. nih.govresearchgate.netnih.gov Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using reagents like Selectfluor has been shown to be effective under mild, aqueous conditions. google.comnih.gov This method proceeds via a radical mechanism involving single electron transfer. nih.gov Another approach involves visible light-promoted photoredox catalysis to directly convert aliphatic carboxylic acids to the corresponding alkyl fluorides. nih.gov While these methods typically replace a carboxyl group with a single fluorine atom, they highlight advanced strategies for C-F bond formation that could potentially be adapted for precursors to 2,2,3-trifluoro-succinic acid.

The conversion of acyl halides to acyl fluorides is another key nucleophilic fluorination. Reagents such as KF can be used for this transformation. researchgate.net A recently developed method employs 2-(trifluoromethylthio)benzothiazolium triflate for the direct conversion of carboxylic acids to acyl fluorides under mild conditions. beilstein-journals.org

Table 2: Reagents for Nucleophilic Fluorination

| Reagent/System | Specific Example(s) | Reaction Type | General Conditions |

|---|---|---|---|

| Alkali Metal Fluorides | KF, CsF | Halogen exchange (Halex), Acyl fluoride synthesis | Aprotic polar solvents (e.g., DMF), often requires phase-transfer catalyst |

| Silver Catalysts | AgNO₃ with Selectfluor | Decarboxylative fluorination | Aqueous acetone (B3395972) or acetonitrile (B52724) |

| Photoredox Catalysis | Ir or Ru photocatalyst with Selectfluor | Decarboxylative fluorination | Visible light, organic/aqueous solvent mixture |

This table summarizes common nucleophilic fluorination reagents and their typical applications in organic synthesis.

Multistep Synthetic Pathways from Non-Fluorinated or Partially Fluorinated Building Blocks

An alternative to direct fluorination is the construction of the carbon skeleton from smaller, readily available fluorinated molecules, known as synthons. acs.orgresearchgate.net This approach offers better control over the position and number of fluorine atoms.

The synthesis of this compound can be envisioned through the coupling of two C2 fragments or by extending a C3 fluorinated synthon. Carbon-carbon bond formation is a fundamental aspect of organic synthesis, and numerous methods have been developed for this purpose, including cross-coupling reactions and reactions involving organometallic reagents. sigmaaldrich.com

For instance, a potential strategy could involve the reaction of a fluorinated enolate with a fluorinated electrophile. The use of fluorinated building blocks, such as trifluoroacetaldehyde (B10831) or trifluoropyruvate derivatives, is a common strategy in the synthesis of complex organofluorine compounds. acs.org Electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes has been used to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, demonstrating a method for C-C bond formation via CO₂ fixation that could be adapted. researchgate.net Another approach could involve the oxidative coupling of enolates derived from fluorinated acetic acid esters. A related method uses TiCl₄ for the oxidative coupling of 2-hydrocarbyl acetate (B1210297) esters to form 2,3-disubstituted succinic acid diesters. google.com

Once a carbon backbone with the desired fluorine substitution pattern is assembled, functional group interconversions (FGIs) are employed to arrive at the final dicarboxylic acid structure. ub.eduimperial.ac.uk These transformations must be carefully chosen to avoid the elimination of fluorine, which can be a facile process, especially when a leaving group is positioned beta to fluorine atoms.

Key FGIs relevant to the synthesis of this compound include:

Hydrolysis: The conversion of ester, nitrile, or amide functionalities into carboxylic acids. This is typically achieved under acidic or basic conditions. The stability of the C-F bonds under these conditions is a critical consideration.

Oxidation: The oxidation of primary alcohols or aldehydes to carboxylic acids. A variety of oxidizing agents can be used, such as chromium-based reagents (e.g., Jones reagent) or milder alternatives like pyridinium (B92312) dichromate (PDC) to avoid over-oxidation or side reactions. imperial.ac.uk

Halogen to Carboxyl Conversion: Conversion of a halide, such as a bromide, into a carboxylic acid can be achieved via formation of an organometallic reagent (e.g., Grignard) followed by reaction with carbon dioxide, or by cyanation followed by hydrolysis. organic-chemistry.orgvanderbilt.edu

The choice of reagent and reaction conditions is paramount to ensure the integrity of the fluorine substituents throughout the synthetic sequence. ub.edu

Asymmetric Synthesis of Enantiopure this compound

Since the C-3 position of this compound is a stereocenter, the molecule is chiral. The synthesis of single enantiomers is of significant interest for applications in pharmaceuticals and materials science. nih.gov Asymmetric synthesis aims to produce a chiral compound in an enantiomerically pure or enriched form. kashanu.ac.ir

Strategies for the asymmetric synthesis of this compound could include:

Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. nih.gov For example, a chiral fluorinated building block could be derived from a chiral amino acid or hydroxy acid.

Chiral Auxiliaries: A temporary chiral group is attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied to the large-scale asymmetric synthesis of fluorinated amino acids using Ni(II) complexes of glycine (B1666218) Schiff bases. mdpi.com

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient method. For instance, biocatalysis using enzymes like lactate (B86563) dehydrogenases has been employed for the asymmetric reduction of trifluoropyruvic acid to produce chiral 3,3,3-trifluoro-2-hydroxypropanoic acid with excellent stereoselectivity. nih.gov Similar enzymatic or chemo-catalytic strategies could be envisioned for precursors of the target molecule.

Resolution: A racemic mixture is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₄H₃F₃O₄ | 664-66-4 |

| Succinic acid | C₄H₆O₄ | 110-15-6 |

| Selectfluor | C₇H₁₄B₂ClF₂N₂O₈ | 135633-83-9 |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S₂ | 133745-75-2 |

| Potassium fluoride | KF | 7789-23-3 |

| Cesium fluoride | CsF | 13400-13-0 |

| Silver nitrate | AgNO₃ | 7761-88-8 |

| 2-(Trifluoromethylthio)benzothiazolium triflate | C₉H₄F₆NOS₃ | Not readily available |

| Titanium(IV) chloride (TiCl₄) | Cl₄Ti | 7550-45-0 |

| Pyridinium dichromate (PDC) | C₁₀H₁₂Cr₂N₂O₇ | 20039-37-6 |

Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable method for introducing chirality by temporarily attaching a stereogenic group to a prochiral substrate. ethz.chsigmaaldrich.comwikipedia.org This auxiliary group directs the stereochemical outcome of subsequent reactions, after which it can be cleaved and often recycled. ethz.chwikipedia.org

A highly relevant strategy for the asymmetric synthesis of substituted succinates involves the use of chiral oxazolidinone auxiliaries. acs.org While a direct application to 2,2,3-trifluorosuccinic acid is not extensively documented, the synthesis of 2,3-disubstituted succinates via chiral oxazolidinone-controlled displacement of α-trifluoromethanesulfonate (triflate) substituted esters demonstrates a powerful and analogous approach. acs.org In this methodology, an N-acyloxazolidinone is used to form a chiral enolate, which can then undergo diastereoselective reactions.

For instance, the enolates derived from chiral oxazolidinones can react with electrophiles to create new stereocenters with high levels of control. wikipedia.org The stereoselectivity is governed by the steric hindrance of the auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. A general scheme for this process involves the attachment of the succinic acid precursor to the chiral auxiliary, followed by a diastereoselective transformation and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

The development of practical synthetic routes using chiral auxiliaries often relies on the resolution of key intermediates. For example, fluoroiodoacetic acid has been resolved using ephedrine, yielding enantiomerically pure forms (>96% ee) that can serve as stable, chiral fluorinated electrophiles for alkylation reactions. nih.gov This approach, combined with a chiral amide enolate, provides a powerful method for the asymmetric synthesis of organofluorine compounds. nih.gov

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Stereoselective aldol (B89426) reactions and alkylations | High diastereoselectivity in enolate reactions; readily available and removable. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a chiral amide that directs alkylation; product configuration is predictable. | nih.gov |

| (1S)-(−)-2,10-Camphorsultam | Wide range of asymmetric transformations | Highly crystalline derivatives, often facilitating purification by recrystallization. | sigmaaldrich.com |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Used in the synthesis of complex natural products with high diastereoselectivity. | wikipedia.org |

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis offers a more atom-economical approach than stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. ethz.ch This field is broadly divided into metal-catalyzed and organocatalytic reactions.

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. A highly efficient method for producing chiral succinate (B1194679) derivatives involves the iridium N,P-ligand catalyzed asymmetric hydrogenation of functionalized tetrasubstituted olefins. researchgate.net This reaction proceeds with high yields and excellent enantio- and diastereoselectivities (up to 99% ee) using low catalyst loadings (0.5 - 1.0 mol%). researchgate.net Adapting this hydrogenation strategy to a suitably fluorinated olefin precursor could provide a direct route to chiral 2,2,3-trifluorosuccinic acid derivatives. Other notable metal-catalyzed approaches include palladium-catalyzed asymmetric fluorination of β-keto esters and rhodium-catalyzed asymmetric C-H functionalization, which could be envisioned for modifying succinate precursors. nih.govmdpi.com

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. unizar.es This area has seen rapid growth, with catalysts such as chiral amines, phosphoric acids, and (thio)ureas being employed in various reactions. unizar.esnih.gov For fluorination reactions, chiral anion phase-transfer catalysis has emerged as a powerful strategy. researchgate.netresearchgate.net For example, a chiral bis-cinchona alkaloid catalyst can facilitate the asymmetric electrophilic fluorination of 4-substituted isoxazolinones with N-fluorobenzensulfonimide (NFSI), yielding products with a fluorine-bearing quaternary stereocenter in high yield and enantioselectivity (up to 91% yield, 85% ee). nih.gov Similarly, chiral dicarboxylic acids have been used as pre-catalysts for the enantioselective fluorocyclization of ene-oxime compounds and the dearomative fluorination of 2-naphthols using Selectfluor. unizar.esmdpi.com These methods highlight the potential of organocatalysis to construct the challenging C-F stereocenters found in 2,2,3-trifluorosuccinic acid.

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Iridium N,P-Ligand Complex | Asymmetric Hydrogenation | Tetrasubstituted Olefins | Up to 99% | researchgate.net |

| Bis-Cinchona Alkaloid (QN)2PYR | Electrophilic Fluorination | 4-Substituted Isoxazolinones | Up to 85% | nih.gov |

| Chiral Dicarboxylic Acid Derivative | Fluorocyclization | Ene-oximes | High | unizar.es |

| β,β-Diaryl Serine | Electrophilic Fluorination | α-Substituted β-diketones | Up to 94% | mdpi.com |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction cascades. acs.orgnih.gov This hybrid approach can overcome limitations inherent in purely chemical or purely biological routes. For instance, an enzyme can be used to create a key chiral intermediate with high enantiopurity, which is then elaborated using traditional chemical methods that might not otherwise be stereoselective. nih.gov

A three-step chemoenzymatic cascade has been developed for the asymmetric synthesis of chiral fluorinated L-α-amino acids. acs.org This process starts with an aldolase-catalyzed reaction between an aldehyde and a fluorinated substrate, followed by chemical decarboxylation, and finally an enzymatic reductive amination step to yield the final product with high enantiomeric purity (up to 99%). acs.org

Another powerful chemoenzymatic strategy involves using a cytochrome P450 monooxygenase to selectively hydroxylate an unactivated C-H bond in a target molecule. nih.gov The resulting alcohol can then be chemically converted to a fluoride using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride). This method allows for the selective incorporation of fluorine at sites that are difficult to access through traditional synthesis, and the regioselectivity can be tuned by engineering the P450 enzyme. nih.gov A similar chemoenzymatic platform based on aldolases has been used to synthesize novel fluoroacids and esters in high stereopurity (d.r. 80–98%). nih.gov Such strategies could be envisioned for the synthesis of 2,2,3-trifluorosuccinic acid, where an enzymatic step could set one or both stereocenters, followed by chemical steps to complete the synthesis.

Optimization of Reaction Conditions and Scalability Studies in Academic Synthesis

The transition of a synthetic method from a laboratory-scale proof-of-concept to a practical, scalable process requires careful optimization of reaction conditions. Key parameters include catalyst loading, solvent, temperature, concentration, and reaction time. For asymmetric fluorination, achieving a balance between reactivity and selectivity is crucial. springernature.com

In the context of asymmetric catalysis, studies have demonstrated the scalability of these reactions. For example, an asymmetric fluorination using a hydrogen bonding phase-transfer catalyst was successfully performed on a 50-gram scale with a low catalyst loading of 0.5 mol%. researchgate.net Similarly, a method for producing enantiopure 3′-fluorothalidomides was scaled to produce gram-scale quantities with high enantioselectivity after a single recrystallization. nih.gov

The scalability of biocatalytic and chemoenzymatic processes is also a critical area of research. The development of robust, recyclable catalysts is essential. For instance, a method for the large-scale preparation of (S)-2-amino-4,4,4-trifluorobutanoic acid utilized a recyclable chiral auxiliary derived from a Ni(II) complex, enabling the production of over 150 grams of the target compound. mdpi.com The use of continuous flow biocatalysis, often with immobilized enzymes, is another strategy to enhance productivity and simplify downstream processing, making the synthesis of complex molecules more efficient and scalable. au.dk These examples demonstrate that with careful optimization, the complex, multi-step syntheses required for molecules like chiral 2,2,3-trifluorosuccinic acid can be made practical for producing larger quantities.

Chemical Reactivity and Transformation Studies of 2,2,3 Trifluoro Succinic Acid

Carboxylic Acid Functional Group Transformations

The presence of two carboxylic acid groups in 2,2,3-trifluoro-succinic acid allows for a variety of transformations typical of this functional group. These reactions are fundamental in synthesizing a range of derivatives with potential applications in various fields of chemistry.

Esterification of carboxylic acids is a common transformation, and this compound is no exception. The reaction with alcohols, typically under acidic catalysis or using coupling reagents, yields the corresponding esters. organic-chemistry.org For instance, the reaction with an alcohol (R-OH) would produce a mono- or di-ester of this compound. The reactivity can be influenced by the steric and electronic nature of the alcohol.

Similarly, amidation reactions with amines (R-NH2) lead to the formation of amides. These reactions often require activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or tris-(2,2,2-trifluoroethyl) borate. acs.orgresearchgate.netnih.gov The formation of amides from carboxylic acids and amines is a cornerstone of peptide synthesis and the creation of various other functional materials. nih.gov

A general representation of these reactions is shown below:

| Reactant | Reagent | Product Type |

| This compound | Alcohol (R-OH) | Ester |

| This compound | Amine (R-NH2) | Amide |

Intramolecular dehydration of this compound can lead to the formation of a cyclic anhydride (B1165640). This reaction is typically promoted by heating or by using a dehydrating agent such as acetic anhydride or acetyl chloride. The resulting 2,2,3-trifluoro-succinic anhydride is a reactive intermediate that can be used in further synthetic transformations. For example, succinic anhydride reacts with amines to form amic acids, which can then be cyclized to form succinimides. amazonaws.com A similar pathway can be envisioned for 2,2,3-trifluoro-succinic anhydride.

The formation of imides involves the reaction of the anhydride with an amine, followed by cyclization, or by the direct reaction of the dicarboxylic acid with an amine at high temperatures. The synthesis of N-substituted imides from anhydrides is a well-established method. amazonaws.comgoogle.comgoogle.com For instance, the reaction of an anhydride with a primary amine (R-NH2) first forms a maleamic acid, which then undergoes cyclodehydration to yield the corresponding imide. google.comgoogle.com

| Starting Material | Reagent | Product |

| This compound | Heat/Dehydrating Agent | 2,2,3-Trifluoro-succinic anhydride |

| 2,2,3-Trifluoro-succinic anhydride | Primary Amine (R-NH2) | N-substituted 2,2,3-trifluoro-succinimide |

Reactivity of the Fluorine-Bearing Carbon Centers

The presence of fluorine atoms significantly influences the reactivity of the adjacent carbon centers. The strong electron-withdrawing nature of fluorine affects the acidity of neighboring C-H bonds and can influence the course of various reactions.

Nucleophilic substitution reactions at carbons bearing fluorine atoms are generally challenging due to the strength of the C-F bond. However, the presence of activating groups, such as the carbonyl groups in this compound, can facilitate such reactions. smolecule.commasterorganicchemistry.com The general principle of nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org In the context of derivatives of this compound, such as its esters or amides, the fluorine atoms would influence the electrophilicity of the carbonyl carbons.

Studies on related fluorinated compounds have shown that nucleophilic substitution can occur, although specific studies on this compound are not widely reported. acs.org The Walden inversion, a classic example of nucleophilic substitution causing an inversion of stereochemistry, highlights the stereochemical outcome of such reactions at a chiral center. libretexts.org

The introduction of trifluoromethyl groups into organic molecules is an area of significant interest in medicinal chemistry. mdpi.com Radical reactions provide a powerful tool for the formation of C-C and C-heteroatom bonds. mdpi.com While specific radical reactions involving this compound are not extensively documented, the principles of radical chemistry can be applied. For instance, radical C-H functionalization can be used to introduce substituents at positions activated by the fluorine atoms. nih.gov

Photoredox catalysis has emerged as a mild and efficient method for generating radicals. researchgate.net It is plausible that this compound or its derivatives could undergo radical-mediated transformations, such as decarboxylative cross-coupling or the addition of radicals to the carbon-carbon bond, although this remains an area for further investigation.

Stereoselective Transformations and Diastereomeric Salt Formation

This compound possesses a chiral center at the C3 position, making it a target for stereoselective synthesis and transformations. The synthesis of enantiomerically pure forms of such compounds is crucial for their application in areas like pharmaceuticals and materials science.

One common method for resolving racemic mixtures of carboxylic acids is through the formation of diastereomeric salts with a chiral base. libretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. unchainedlabs.comrsc.orgacs.org This technique could be applied to resolve racemic this compound. The choice of the resolving agent is critical for achieving efficient separation. nih.gov

Once the enantiomerically pure acid is obtained, it can be used in stereoselective transformations. ethernet.edu.etmdpi.com For example, the stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex chiral molecules. acs.orgtdx.cat The principles of stereoselective synthesis are well-established and can be applied to the chemistry of this compound. ethernet.edu.et

| Technique | Description | Application to this compound |

| Diastereomeric Salt Formation | Separation of enantiomers by forming salts with a chiral resolving agent. libretexts.org | Resolution of racemic this compound using a chiral amine. unchainedlabs.comnih.gov |

| Stereoselective Synthesis | A reaction that favors the formation of one stereoisomer over others. ethernet.edu.et | Using the chiral center in enantiopure this compound to control the stereochemistry of subsequent reactions. acs.orgtdx.cat |

Acid-Catalyzed Reactions and Protonation Equilibria

The reactivity of this compound in acid-catalyzed reactions and its protonation behavior are profoundly influenced by the presence of three highly electronegative fluorine atoms. These atoms exert a strong electron-withdrawing inductive effect, which significantly increases the acidity of the carboxylic acid groups compared to its non-fluorinated counterpart, succinic acid.

Protonation Equilibria and Acidity

Protonation equilibria refer to the reversible reaction of an acid with a base to form its conjugate base and conjugate acid. For a dicarboxylic acid like this compound, this involves two successive deprotonation steps. The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid.

The interactive table below summarizes the pKa values for succinic acid and the predicted value for its trifluorinated derivative, illustrating the dramatic increase in acidity.

Table 1: Comparison of pKa Values for Succinic Acid and this compound

| Compound | pKa1 | pKa2 |

| Succinic Acid | 4.21 | 5.64 |

| This compound | -0.20 (Predicted) | Not available |

Data sourced from references lookchem.comwikipedia.orglibretexts.org.

Acid-Catalyzed Reactions

In reactions that are catalyzed by acid, this compound can, in principle, act as the catalyst itself due to its high acidity. However, its reactivity as a substrate in such reactions is more complex.

Consider the example of Fischer esterification, a classic acid-catalyzed reaction. In this reaction, the carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. While the high acidity of this compound might suggest it could catalyze its own esterification, the strong electron-withdrawing effect of the fluorine atoms decreases the basicity (and nucleophilicity) of its own carbonyl oxygens. This makes them more difficult to protonate, which can hinder the reaction rate compared to less acidic carboxylic acids. acs.org

Studies on other fluorinated carboxylic acids have shown that they can be effectively esterified, though sometimes requiring specific catalysts or conditions. rsc.orgnih.gov For example, heterogeneous catalysts like the metal-organic framework (MOF) UiO-66-NH2 have been used for the methyl esterification of various fluorinated aromatic carboxylic acids. nih.gov This suggests that while the intrinsic reactivity of the fluorinated acid's carbonyl group is reduced, the reaction is still feasible with appropriate catalytic systems.

Comparative Reactivity Studies with Non-Fluorinated and Other Halogenated Succinic Acids

A comparative analysis of this compound with succinic acid and other halogenated analogs, such as 2,3-dibromo-succinic acid, reveals significant differences in their chemical reactivity, primarily driven by the nature and electronegativity of the halogen substituents.

Comparison with Succinic Acid

As established, the primary difference between this compound and succinic acid is their acidity. The three fluorine atoms make the former a vastly stronger acid. lookchem.comwikipedia.org This has several consequences for its reactivity:

Nucleophilicity: The conjugate base of this compound (the trifluoro-succinate anion) is a much weaker nucleophile than the succinate (B1194679) anion. This is because the negative charge is more delocalized and stabilized by the electronegative fluorine atoms. Consequently, reactions where the carboxylate acts as a nucleophile would be slower for the fluorinated compound.

Decarboxylation: While studies on this compound itself are scarce, research on other α-fluoro carboxylic acids shows they can undergo decarboxylative cross-coupling reactions, although they are often less effective than their non-fluorinated counterparts under similar conditions. acs.org This suggests that the C-C bond cleavage required for decarboxylation might be influenced by the presence of fluorine.

Comparison with Other Halogenated Succinic Acids

A relevant compound for comparison is 2,3-dibromo-succinic acid. The key differences in reactivity stem from the properties of fluorine versus bromine.

Inductive Effect and Acidity: Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of bromine. libretexts.org Therefore, this compound is expected to be a stronger acid than 2,3-dibromo-succinic acid, which in turn is stronger than succinic acid.

Nucleophilic Substitution: The reactivity of the C-X (carbon-halogen) bond is markedly different. The C-F bond is significantly stronger than the C-Br bond. As a result, the fluorine atoms in this compound are poor leaving groups in nucleophilic substitution reactions. In contrast, the bromine atoms in 2,3-dibromo-succinic acid are good leaving groups, and the compound is often used as an intermediate in organic synthesis where substitution of the bromine atoms is desired. cymitquimica.com For instance, 2,3-dibromo-succinic acid can be synthesized by the addition of bromine to fumaric or maleic acid. acs.orggoogle.com

The interactive table below provides a comparative summary of the properties and expected reactivity of these three succinic acid derivatives.

Table 2: Comparative Reactivity of Succinic Acid Derivatives

| Property/Reaction | Succinic Acid | This compound | 2,3-Dibromo-succinic Acid |

| Acidity (pKa1) | ~4.2 wikipedia.orglibretexts.org | Very Low (e.g., -0.20 predicted) lookchem.com | Higher than succinic, lower than trifluoro-succinic |

| Inductive Effect of Substituent | None (reference) | Very Strong (-I effect) | Strong (-I effect) cymitquimica.com |

| Nucleophilicity of Conjugate Base | Moderate | Very Weak | Weak |

| Reactivity in Nucleophilic Substitution (at C-X) | N/A | Very Low (C-F bond is strong) | High (C-Br bond is weaker, Br is a good leaving group) cymitquimica.com |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution NMR Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2,3-Trifluoro-succinic acid, a complete assignment would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would provide fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the single proton at the C3 position and the protons of the two carboxylic acid groups. The chemical shift of the C3 proton would be influenced by the adjacent fluorine and carboxylic acid groups. The coupling constants (J-values) between this proton and the neighboring fluorine atoms (²JHF and ³JHF) would be critical for confirming the connectivity and providing insight into the dihedral angles, and thus the preferred conformation.

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the succinic acid backbone. The chemical shifts would be significantly affected by the attached fluorine atoms, with carbons bearing fluorine atoms showing characteristic shifts and C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org It would be expected to show distinct signals for the two fluorine atoms at the C2 position and the single fluorine atom at the C3 position. The chemical shifts and the coupling constants between the different fluorine nuclei (²JFF and ³JFF) would be invaluable for confirming the structure. ucsb.eduslideshare.net

A comprehensive search did not yield specific chemical shift or coupling constant data for this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity of the molecule. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the single non-exchangeable proton, but it would confirm the absence of proton-proton couplings along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between protons and the carbons to which they are directly attached. hmdb.ca This would definitively link the proton signal at C3 to its corresponding carbon signal.

Specific 2D NMR data for this compound could not be found in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. semanticscholar.org For this compound, the spectra would be characterized by:

O-H stretching: A broad absorption band in the high-wavenumber region of the FT-IR spectrum (typically 2500-3300 cm⁻¹) characteristic of the carboxylic acid hydroxyl groups.

C=O stretching: A strong absorption band in the FT-IR spectrum (around 1700-1750 cm⁻¹) corresponding to the carbonyl groups of the carboxylic acids.

C-F stretching: Strong absorption bands in the fingerprint region of the FT-IR spectrum (typically 1000-1400 cm⁻¹) due to the carbon-fluorine bonds.

C-C and C-O stretching and bending modes: Various other peaks in the fingerprint region corresponding to the molecular backbone.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations. nih.govscilit.com A detailed analysis of these vibrational modes for succinic acid has been performed, but specific data for the 2,2,3-trifluoro derivative is not available. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study these chiral molecules. nih.gov

CD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum would show characteristic positive or negative bands (Cotton effects) for each enantiomer, allowing for their differentiation and the determination of enantiomeric purity.

ORD Spectroscopy: This technique measures the change in optical rotation as a function of wavelength. The resulting ORD curve would be a mirror image for each enantiomer.

No experimental or computational CD or ORD data for the enantiomers of this compound have been reported.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This analysis would provide:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles of the molecule.

Conformation: The preferred conformation of the molecule in the crystalline state.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups.

While the crystal structure of succinic acid is well-characterized, a search of crystallographic databases did not reveal any entries for this compound. rsc.orgresearchgate.netresearchgate.net

Gas-Phase and Solution-Phase Conformational Studies

The conformational preferences of succinic acid are known to be complex and dependent on the physical state (gas, solution, solid) and solvent. researchgate.netnih.gov The introduction of three fluorine atoms would be expected to significantly influence the conformational landscape of this compound due to steric and stereoelectronic effects (e.g., the gauche effect).

Gas-Phase Studies: Techniques such as gas electron diffraction or microwave spectroscopy, often coupled with computational chemistry (ab initio or DFT calculations), would be used to determine the preferred conformation(s) in the absence of solvent or packing forces.

Solution-Phase Studies: NMR spectroscopy, particularly the analysis of coupling constants, in various solvents would provide insight into the conformational equilibrium in solution.

No specific gas-phase or solution-phase conformational studies for this compound could be located in the scientific literature.

Applications of 2,2,3 Trifluoro Succinic Acid in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Molecules

The presence of multiple reactive sites—two carboxylic acid groups and a C-F bond—positions 2,2,3-trifluoro-succinic acid as a versatile precursor for a variety of complex fluorinated molecules. rsc.org The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net

Synthesis of Fluorinated Heterocycles and Carbocycles

The dicarboxylic acid functionality of this compound allows it to be a key component in cyclization reactions to form a variety of heterocyclic and carbocyclic systems. For instance, condensation reactions with diamines, diols, or other difunctional nucleophiles could lead to the formation of fluorinated macrocycles and other ring structures. researchgate.netwiley.com The fluorine atoms on the succinic acid backbone can influence the electronic properties and reactivity of the resulting cyclic compounds, potentially leading to novel chemical entities with unique biological or material properties. nih.gov

While direct examples of the use of this compound in the synthesis of specific fluorinated heterocycles and carbocycles are not prevalent in the literature, its structural motifs are found in various biologically active compounds. The general strategies for synthesizing fluorinated heterocycles often involve the use of fluorinated building blocks in cycloaddition or condensation reactions. nih.gov

Incorporation into Macrocycles and Supramolecular Assemblies

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into larger, ordered structures is paramount. The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. nih.gov The dicarboxylic acid groups of this compound can participate in hydrogen bonding, a key interaction in many supramolecular assemblies. brighton.ac.uk The fluorinated backbone could contribute to the formation of unique solid-state architectures and liquid crystalline phases. rsc.org

Chiral Synthon in Asymmetric Catalysis and Synthesis

Chirality is a critical aspect of modern drug design and chemical synthesis. nih.gov As a chiral molecule, this compound has the potential to be used as a chiral building block or as a component of chiral catalysts. mdpi.com

Ligand Design for Metal-Catalyzed Asymmetric Reactions

Chiral ligands are essential for the development of highly enantioselective metal-based catalysts. nih.govresearchgate.net The dicarboxylic acid functionality of this compound could be used to coordinate with metal centers. By modifying the carboxylic acid groups to form amides, esters, or other coordinating moieties, it is possible to design a variety of chiral ligands. The fluorinated backbone can provide steric bulk and electronic effects that influence the chiral environment around the metal center, potentially leading to high levels of asymmetric induction in a range of chemical transformations. nih.gov

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral carboxylic acids have been shown to be effective Brønsted acid catalysts in a variety of enantioselective reactions. nih.govnih.govresearchgate.net The acidity of the carboxylic acid groups in this compound, enhanced by the electron-withdrawing fluorine atoms, makes it a candidate for use as a chiral Brønsted acid catalyst. It could potentially catalyze reactions such as Mannich reactions, Michael additions, and cycloadditions with high stereocontrol. nih.gov The bifunctional nature of the molecule, with two acidic sites, could also enable cooperative catalysis.

Precursor for Fluorinated Polymers and Monomers

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.comrsc.org Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides through condensation polymerization. savemyexams.commdpi.com

This compound can be used as a monomer to create fluorinated polyesters with unique properties. rsc.org The polymerization of this compound with various diols would lead to polyesters with fluorine atoms incorporated into the polymer backbone. These fluorine atoms would be expected to enhance the thermal stability and chemical resistance of the resulting polymer. Furthermore, the chirality of the monomer could lead to stereoregular polymers with interesting crystalline and mechanical properties. mocedes.orgmdpi.com

In addition to direct polymerization, this compound can be chemically modified to produce a variety of fluorinated monomers. For example, reduction of the carboxylic acid groups could yield a fluorinated diol, while conversion to the corresponding diacyl chloride or diester would provide activated monomers for polymerization reactions. These monomers could then be used in the synthesis of a wide range of fluorinated polymers with tailored properties for specific applications in materials science and beyond.

Development of Fluorinated Specialty Chemicals for Research Purposes

This compound serves as a versatile fluorinated building block in the synthesis of novel specialty chemicals designed for a multitude of research applications. Its trifluorinated backbone and dicarboxylic acid functionality allow for its incorporation into a wide array of molecular architectures, thereby imparting unique physicochemical properties to the target compounds. These properties, such as enhanced thermal stability, lipophilicity, and metabolic resistance, are highly sought after in the development of new materials, agrochemicals, and pharmaceuticals.

The strategic placement of fluorine atoms in organic molecules can dramatically influence their biological activity and material properties. Researchers utilize this compound to create complex fluorinated molecules that are then screened for potential applications in various fields of chemical and biological research. The synthesis of these specialty chemicals often involves leveraging the reactivity of the carboxylic acid groups for transformations such as esterification, amidation, and reduction, leading to a diverse range of derivatives.

| Resulting Specialty Chemical | Synthetic Approach | Potential Research Application | Key Properties Investigated |

|---|---|---|---|

| Fluorinated Polyester (B1180765) | Polycondensation with a diol | Development of new high-performance polymers | Thermal stability, chemical resistance, dielectric constant |

| Trifluorinated Diamide | Amidation with a chiral amine | Asymmetric catalysis and chiral recognition | Catalytic activity, enantioselectivity, substrate binding |

| Fluorinated Heterocycle Precursor | Cyclization reactions | Synthesis of novel agrochemical or pharmaceutical scaffolds | Biological activity, structure-activity relationship (SAR) studies |

| Fluorinated Ligand for Metal Complexes | Conversion to an ester or amide followed by coordination to a metal center | Development of new catalysts for organic synthesis | Catalytic efficiency, stability of the metal complex, solubility |

Integration into Materials Science and Functional Materials Research

Design and Synthesis of Fluorinated Polymeric Architectures

Fluoropolymers are a class of materials renowned for their high performance in demanding environments. researchgate.net The synthesis of these polymers can be approached by polymerizing fluorine-containing monomers, which allows for precise control over the final structure and properties of the macromolecule.

As a dicarboxylic acid, 2,2,3-Trifluoro-succinic acid is a suitable monomer for step-growth polymerization, particularly for the synthesis of fluorinated polyesters. In this process, the acid or its ester derivative undergoes a polycondensation reaction with a diol. Research on analogous fluorinated succinates, such as dimethyl tetrafluorosuccinate, demonstrates that they can be reacted with diols like ethylene (B1197577) glycol to produce fluorinated polyesters. rsc.org The polymerization process results in a polymer chain where the fluorinated succinate (B1194679) moiety is an integral part of the backbone.

The incorporation of the 2,2,3-trifluoro-succinate unit into the polymer backbone is expected to impart several desirable properties. The strong carbon-fluorine bonds enhance the thermal stability of the resulting polyester (B1180765), while the electronegativity of the fluorine atoms can influence the polymer's surface energy and chemical resistance. bit.edu.cn Characterization of these polymers typically involves nuclear magnetic resonance (NMR) to confirm the structure, and thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate their thermal properties. bit.edu.cnrsc.org

| Polymer Type | Monomers | Key Properties Conferred by Fluorinated Succinate | Potential Applications |

|---|---|---|---|

| Fluorinated Polyester | This compound + Diol (e.g., Ethylene Glycol) | Enhanced Thermal Stability, Low Surface Energy, Chemical Resistance | High-performance films, specialty coatings, advanced composites |

| Fluorinated Copolyester | This compound + Other Diacid + Diol | Tunable hydrophobicity, modified mechanical properties | Biomedical devices, functional textiles |

Beyond its role as a primary monomer, this compound and its derivatives can be used as additives or comonomers to modify and enhance the performance of existing polymers. researchgate.net Succinic acid-based esters, for example, are known to function as effective and environmentally friendly plasticizers for polymers like poly(vinyl chloride) (PVC), improving flexibility while offering better resistance to migration compared to traditional phthalate (B1215562) plasticizers. mdpi.comnih.gov

Development of Fluorinated Surfactants and Surface-Active Agents

Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to reduce surface tension at the interface between liquids, or between a liquid and a solid. researchgate.net Fluorinated surfactants are particularly potent, capable of lowering the surface tension of water to values unattainable with traditional hydrocarbon-based surfactants. dtic.mil

This compound can serve as a precursor for the hydrophilic head group of a novel surfactant. The two carboxylic acid groups provide strong polarity and can be further modified to create anionic or non-ionic head groups. By chemically bonding this polar head to a hydrophobic tail (such as a long alkyl or fluoroalkyl chain), a surface-active agent can be synthesized. Surfactants based on succinic acid have been developed, demonstrating the viability of this dicarboxylic acid as a core component in surfactant design. researchgate.net The presence of fluorine atoms within the succinic acid head group itself could further modulate the surfactant's properties, including its chemical stability and specific interactions at interfaces.

| Surfactant Component | Role of this compound | Expected Performance Characteristic |

|---|---|---|

| Hydrophilic Head Group | Serves as the polar moiety due to its two carboxylic acid groups. | Strong interaction with aqueous phases; potential for high surface activity. |

| Overall Molecular Structure | Introduces fluorine into the head group, modifying its electronic properties and stability. | Enhanced chemical and thermal stability compared to non-fluorinated analogues. |

Novel Coatings and High-Performance Film Applications Research

The unique properties of fluoropolymers, such as low surface energy, high hydrophobicity, and excellent chemical and thermal stability, make them ideal materials for high-performance coatings and films. researchgate.net Polymers synthesized using this compound are promising candidates for these applications.

A coating formulated with a polyester derived from this compound would be expected to exhibit a highly water- and oil-repellent (hydrophobic and oleophobic) surface. sigmaaldrich.comresearchgate.net This is a direct result of the low surface energy imparted by the fluorine atoms. dtic.mil Such coatings are valuable for creating self-cleaning surfaces, anti-fouling coatings for marine applications, and corrosion-resistant barriers. mdpi.com Research into non-fluorinated succinic acid-based polyesters for coatings has shown they can provide desirable properties like rapid curing, high hardness, and excellent gloss. google.com The combination of these robust backbone characteristics with the surface properties provided by fluorination could lead to exceptionally durable and functional coatings. These materials can be applied to various substrates, including metal, glass, and plastics, to protect them from environmental damage and reduce friction. google.com

Bio-inspired and Environmentally Responsive Materials

Bio-inspired materials seek to mimic functional structures found in nature, such as the superhydrophobic surface of the lotus (B1177795) leaf. rsc.org The creation of such water-repellent surfaces is a primary application for fluorinated polymers. Coatings based on polyesters of this compound could be used to generate these biomimetic surfaces, which have applications in self-cleaning windows and textiles.

Furthermore, fluorinated polymers are being investigated as "smart" materials that can change their properties in response to external stimuli like temperature, pH, or light. researchgate.netrsc.org These environmentally responsive polymers have potential uses in fields ranging from drug delivery to sensors. nih.gov The incorporation of this compound into a polymer architecture provides a route to developing new responsive materials. The polarity and reactivity of the carboxylic acid groups, combined with the unique electronic nature of the C-F bonds, could be exploited to create polymers that undergo conformational or solubility changes in response to specific environmental triggers. For instance, a hydrogel containing this monomer could exhibit pH-responsive swelling behavior, making it a candidate for controlled release applications.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational landscape of a molecule and how it is influenced by its environment, such as the presence of a solvent. uq.edu.aunih.gov

There are no specific molecular dynamics simulation studies focused on 2,2,3-Trifluoro-succinic acid in the current literature. However, research on the closely related erythro- and threo- diastereoisomers of 2,3-difluorosuccinic acid offers valuable insights into the conformational preferences of vicinal difluorinated compounds. beilstein-journals.org This study revealed that the gauche conformation of the fluorine atoms is generally preferred, a phenomenon known as the "fluorine gauche effect." beilstein-journals.org For the threo- isomer of a related 1,2-difluorodiphenylethane, three distinct staggered conformations were identified, with their relative energies influenced by a subtle balance of gauche effects between the fluorine atoms and the phenyl rings. beilstein-journals.org The dipole moments of these conformers were found to vary significantly, which would influence their solvation and interaction with polar solvents. beilstein-journals.org These findings suggest that the conformational space of this compound would also be significantly influenced by the fluorine gauche effect and that the presence of a third fluorine atom would introduce additional complexity to its conformational landscape. The flexibility of the succinic acid backbone, with its three rotatable bonds, would further contribute to a complex conformational equilibrium. unizar.es

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to predict the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. This allows for the determination of reaction pathways and the calculation of activation energies.

As of now, there are no specific studies in the scientific literature that predict the reaction mechanisms for the synthesis or subsequent reactions of this compound. General mechanisms for the formation of succinic anhydride (B1165640) from succinic acid have been proposed, which involve nucleophilic acyl substitution. pearson.com It is plausible that similar mechanisms could be computationally investigated for this compound to understand how the fluorine substituents affect the reactivity and the energy barriers of such transformations.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. github.ioarxiv.org These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

There are currently no published studies that provide predicted spectroscopic parameters for this compound. However, established computational workflows exist for the prediction of NMR and IR spectra. For NMR predictions, a common approach involves performing a conformational search, optimizing the geometry of each conformer, and then calculating the NMR shifts for each conformer, which are then combined through Boltzmann weighting. github.io For IR spectra, machine learning models are being developed to predict spectra directly from the 3D molecular structure, offering a fast alternative to more computationally expensive ab initio methods. arxiv.org These methodologies could be applied to this compound to generate theoretical spectra that would be valuable for its experimental identification and characterization.

Structure-Reactivity and Structure-Property Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govphyschemres.org These models can then be used to predict the activity or properties of new, untested compounds.

Currently, there are no specific QSAR or QSPR studies focused on this compound. The development of such models would require a dataset of related compounds with measured activities or properties. Given the influence of fluorine on physicochemical properties, a QSPR study on a series of fluorinated succinic acid derivatives could provide valuable insights into how the number and position of fluorine atoms affect properties such as acidity, lipophilicity, and solubility.

Advanced Analytical Methodologies in Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate and quantify the components of a mixture. For a polar, non-volatile compound like 2,2,3-trifluoro-succinic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC), following a derivatization step, are indispensable tools.

High-performance liquid chromatography is a premier technique for the separation and purity assessment of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier to suppress the ionization of the carboxylic acid groups and improve peak shape. shimadzu.comresearchgate.net

Enantiomeric Purity Assessment with Chiral HPLC:

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many applications, particularly in pharmaceuticals, as they can exhibit different biological activities. nih.gov Chiral HPLC is the gold standard for separating and quantifying enantiomers. wvu.edunih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu

For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.govmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com

A hypothetical HPLC method for the chiral separation of this compound enantiomers is presented in the table below.

Interactive Data Table: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | (R)-2,2,3-trifluoro-succinic acid followed by (S)-2,2,3-trifluoro-succinic acid |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile dicarboxylic acid and cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. sigmaaldrich.com

Common derivatization methods for carboxylic acids include esterification and silylation. researchgate.netmdpi.com

Esterification: This involves reacting the carboxylic acid groups with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as boron trifluoride (BF3), to form the corresponding esters. researchgate.netmdpi.com

Silylation: This is a widely used method where the acidic protons of the carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com

Once derivatized, the volatile esters or silyl (B83357) derivatives can be separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The following table outlines a potential GC method for the analysis of the trimethylsilyl derivative of this compound.

Interactive Data Table: Potential GC Method for TMS-derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. miamioh.edu

For this compound, electrospray ionization (ESI) in negative ion mode is a suitable technique for determining its accurate mass, as the carboxylic acid groups are readily deprotonated. The expected [M-H]⁻ ion for this compound (C4H3F3O4, molecular weight 172.06 g/mol ) would be observed at an m/z of 171.0016.

When coupled with gas chromatography, electron ionization (EI) is typically used. The EI mass spectrum of the derivatized this compound would provide valuable structural information. For the bis(trimethylsilyl) ester, the molecular ion peak would be expected, although it may be of low intensity. The fragmentation pattern would likely involve the loss of methyl groups (•CH3, -15 Da) from the TMS moieties and cleavage of the carbon-carbon bonds in the succinic acid backbone. The presence of fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

A predicted fragmentation pattern for the bis(trimethylsilyl) derivative of this compound is presented below, drawing parallels with the fragmentation of similar derivatized dicarboxylic acids. chalmers.se

Interactive Data Table: Predicted Key Mass Fragments for bis(TMS)-2,2,3-Trifluoro-succinic acid

| m/z | Predicted Fragment |

| 303 | [M - CH3]⁺ |

| 245 | [M - COOTMS]⁺ |

| 147 | [(CH3)2Si=O-Si(CH3)3]⁺ |

| 73 | [Si(CH3)3]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a detection method, are exceptionally powerful for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. mdpi.com For the analysis of this compound, GC-MS would be applied to the derivatized sample. Each separated component eluting from the GC column is introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govresearchgate.net This is particularly useful for the analysis of this compound in complex matrices, such as biological fluids or environmental samples. nih.govshimadzu.com Reversed-phase HPLC can be used for separation, and the eluent is introduced into an ESI or atmospheric pressure chemical ionization (APCI) source of the mass spectrometer. bris.ac.uknih.gov The mass spectrometer can be operated in full-scan mode to obtain mass spectra of the eluting compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. shimadzu.com

Advanced Titrimetric Methods for Acidity Constant Determination

The acidity constants (pKa values) of this compound are fundamental physicochemical properties that quantify the extent of its ionization in solution. Potentiometric titration is a precise and reliable method for determining pKa values. creative-bioarray.comsemanticscholar.orgdergipark.org.tr

The procedure involves titrating a solution of the acid with a standard solution of a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH electrode. creative-bioarray.com A plot of pH versus the volume of titrant added produces a titration curve. For a diprotic acid like this compound, two equivalence points will be observed, corresponding to the neutralization of the two carboxylic acid protons. The pKa values can be determined from the pH at the half-equivalence points. semanticscholar.orgresearchgate.net

The presence of three electron-withdrawing fluorine atoms is expected to significantly increase the acidity (lower the pKa values) of this compound compared to its non-fluorinated analog, succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6). This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anions formed upon deprotonation.

The table below illustrates the expected pKa values for this compound in comparison to succinic acid, based on the known effects of fluorination on carboxylic acid acidity.

Interactive Data Table: Comparison of Expected pKa Values

| Compound | pKa1 (estimated) | pKa2 (estimated) |

| Succinic Acid | ~4.2 | ~5.6 |

| This compound | < 3 | < 4.5 |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly methods for synthesizing fluorinated organic compounds is a primary goal of modern green chemistry. eurekalert.orgox.ac.uk For 2,2,3-trifluoro-succinic acid, future research will likely focus on moving away from traditional fluorination methods that may involve harsh reagents or produce significant waste.

One promising avenue is the ozonolysis of specific haloalkenes . This method presents a potentially greener route to fluorinated dicarboxylic acids. organic-chemistry.org The process involves the oxidative cleavage of a carbon-carbon double bond in a fluorinated olefin by ozone. Subsequent oxidation of the resulting fragments can yield the desired dicarboxylic acid. A key advantage of this approach is the use of ozone as a powerful yet clean oxidant, with the primary byproduct being oxygen. Future research would need to identify suitable and readily available fluorinated alkene precursors and optimize reaction conditions to maximize the yield and purity of this compound while minimizing solvent use and energy consumption.

Another area of exploration is biocatalytic synthesis . While the biosynthesis of organofluorines is rare in nature, advances in metabolic engineering and enzyme design are opening new possibilities. frontiersin.orgnih.gov Research could focus on engineering microorganisms or isolating enzymes capable of synthesizing fluorinated building blocks or even the target molecule itself from simpler, renewable feedstocks. A biocatalytic approach would offer significant environmental benefits, including mild reaction conditions and the avoidance of hazardous reagents. frontiersin.org

Photoredox catalysis also represents a modern and potentially sustainable synthetic strategy. This method uses visible light to drive chemical reactions, often with high selectivity and under mild conditions. nih.gov Future studies could investigate the decarboxylative fluorination of a suitable precursor, harnessing light energy to facilitate the formation of C-F bonds in a controlled manner. nih.gov

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Research Focus |

| Ozonolysis of Haloalkenes | Use of a clean oxidant (ozone), potential for high selectivity. | Identification of suitable precursors, optimization of reaction conditions. |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, metabolic pathway design. |

| Photoredox Catalysis | Use of light as a renewable energy source, high reaction control. | Development of suitable photocatalysts and reaction pathways. |

Application in Emerging Fields of Chemical Research

The unique electronic properties conferred by fluorine atoms suggest that this compound could be a valuable building block in several cutting-edge areas of chemical research.

In the field of organocatalysis , chiral dicarboxylic acids have emerged as effective Brønsted acid catalysts for a variety of asymmetric transformations. nih.govrsc.org The presence of three electron-withdrawing fluorine atoms in this compound would significantly increase its acidity compared to non-fluorinated succinic acid. This enhanced acidity could lead to novel catalytic activity and selectivity. Future research should explore the synthesis of chiral derivatives of this compound and their application as organocatalysts in reactions such as asymmetric Mannich, Friedel-Crafts, and cycloaddition reactions.

In polymer chemistry , dicarboxylic acids are fundamental monomers for the synthesis of polyesters and polyamides. Bio-based succinic acid is already being explored for the creation of sustainable polymers. acs.org The introduction of fluorine into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). Research into the polymerization of this compound with various diols could lead to the development of new high-performance fluorinated polyesters with specialized applications in materials science. researchgate.net For instance, such polymers could find use in advanced coatings, membranes, or specialty plastics.

Development of Advanced Derivatization Methods for Analytical Research

The accurate detection and quantification of organic acids in complex matrices often require derivatization to improve their volatility and thermal stability for gas chromatography (GC) analysis, or to enhance their detection in high-performance liquid chromatography (HPLC).

For GC-MS analysis , silylation is a common derivatization technique for carboxylic acids. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert carboxylic acids into their more volatile trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.comcaltech.edu Future research should focus on optimizing silylation protocols specifically for this compound. This would involve studying the effects of reaction time, temperature, and solvent on the derivatization efficiency and the stability of the resulting TMS esters. Given the increased acidity and steric bulk of the fluorinated compound, standard conditions for succinic acid may need to be modified.

For HPLC analysis , derivatization is often employed to attach a chromophore or fluorophore to the analyte, enhancing its detectability. Esterification with reagents like diazomethane (B1218177) or its derivatives can be effective for carboxylic acids. wordpress.com For this compound, research could explore the use of reagents such as 2-nitrophenylhydrazine (B1229437) or 4-bromo-N-methylbenzylamine, which react with carboxylic acids to form derivatives that are readily detectable by UV or mass spectrometry. google.comnih.gov The development of robust and reproducible derivatization methods will be crucial for studying the compound's presence in biological or environmental samples and for monitoring its synthesis.

A summary of potential derivatization strategies is provided in the table below:

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

| Gas Chromatography (GC) | Silylation | BSTFA | Increase volatility and thermal stability. |